N-[4-(dimethylsulfamoyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
This compound belongs to the benzotriazinone carboxamide class, characterized by a 4-oxo-1,2,3-benzotriazin-3(4H)-yl core linked to a butanamide chain. The dimethylsulfamoyl (-SO₂NMe₂) substituent on the phenyl group distinguishes it from analogs, influencing electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C19H21N5O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C19H21N5O4S/c1-23(2)29(27,28)15-11-9-14(10-12-15)20-18(25)8-5-13-24-19(26)16-6-3-4-7-17(16)21-22-24/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,20,25) |
InChI Key |
VKPSFYSFKMPERV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Butanamide Chain: The butanamide chain can be introduced via amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through sulfonation reactions, where dimethylsulfamoyl chloride reacts with the phenyl ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(dimethylsulfamoyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
Physicochemical Properties
- Melting Points : Alkyl-substituted analogs (e.g., 14d : 102–103°C) exhibit lower melting points than aryl-substituted derivatives (e.g., 14g : 110–111°C), reflecting weaker intermolecular forces. The dimethylsulfamoyl group’s polarity likely increases the target compound’s melting point (>110°C inferred) .
- Lipophilicity : The trifluoromethoxy group in Y042-5561 and Zelatriazinum enhances lipophilicity (logP ~3–4), whereas the dimethylsulfamoyl group may reduce logP (~2–3) due to its polar nature .
Structural-Activity Relationships (SAR)
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 14g ) improve thermal stability and enzyme binding but reduce solubility. Alkyl chains (e.g., 14d ) enhance membrane permeability but lower melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
